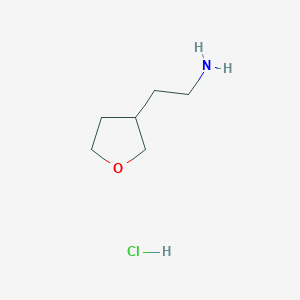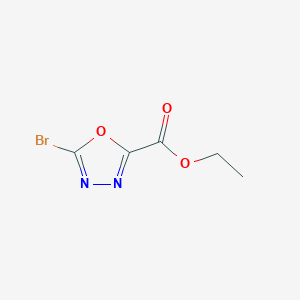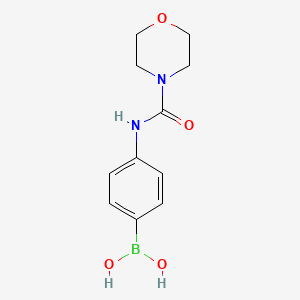
1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine includes a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure also includes a sulfonyl group attached to a phenyl ring, which is further substituted with bromo and fluoro groups.Aplicaciones Científicas De Investigación
Structure-based Discovery in Medicinal Chemistry
In the realm of medicinal chemistry, compounds similar to 1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine have been studied for their potential as selective and orally active inverse agonists for specific targets like RORγt, which is implicated in various inflammatory and autoimmune diseases. The structural optimization of these compounds has led to the identification of key features for selectivity and pharmacokinetic properties, demonstrating their utility in drug discovery processes (Duan et al., 2019).
Material Science and Polymer Chemistry
In material science, derivatives of this compound have been used in the synthesis of novel soluble fluorinated polyamides. These polymers, containing pyridine and sulfone moieties, exhibit remarkable properties such as high thermal stability, mechanical strength, and low dielectric constants, making them suitable for various advanced applications (Liu et al., 2013).
Organic Synthesis and Chemical Biology
In the field of organic synthesis and chemical biology, compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial activities. The novel cyclization techniques and the evaluation of their biological activities contribute to the development of new therapeutic agents (Zareef et al., 2008).
Synthetic Methodologies
In synthetic chemistry, innovative methodologies have been developed utilizing compounds akin to this compound for constructing highly functionalized chemical structures. These synthetic routes enable the creation of complex molecules with potential applications in drug discovery and material science (Zhang et al., 2020).
Mecanismo De Acción
Target of Action
Similar compounds have been known to target various proteins and enzymes in the body .
Mode of Action
It is known that similar compounds interact with their targets through various mechanisms, such as binding to the active site, causing conformational changes, and altering the activity of the target .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as the activation or inhibition of certain cellular processes .
Pharmacokinetics
The pharmacokinetic properties of a compound can greatly impact its bioavailability, which in turn affects its efficacy .
Result of Action
The action of similar compounds can lead to various molecular and cellular effects, depending on the specific targets and pathways they affect .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of 1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and carries out its action .
Análisis Bioquímico
Biochemical Properties
1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The fluorophenyl substituents at position 3 of the pyrrolidine sulfonamides have shown better in vitro potency and biological activity . The compound’s interactions with biomolecules are influenced by its stereochemistry and the spatial orientation of its substituents .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s effects on cellular processes are attributed to its ability to interact with specific proteins and enzymes, leading to changes in cellular behavior .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s fluorophenyl substituents contribute to its binding affinity and potency . The stereogenicity of the pyrrolidine ring plays a crucial role in determining the compound’s biological profile and binding mode to enantioselective proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its potency and biological activity over extended periods, making it a valuable tool for biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular processes, while higher doses may lead to toxic or adverse effects. The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve desired outcomes without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on metabolic pathways is crucial for understanding its overall impact on cellular function and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influence its biological activity and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, affecting its activity and function. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research .
Propiedades
IUPAC Name |
1-(4-bromo-3-fluorophenyl)sulfonylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO2S/c11-9-4-3-8(7-10(9)12)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEXUDLTMMPDTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101244630 | |
| Record name | 1-[(4-Bromo-3-fluorophenyl)sulfonyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101244630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1055995-83-9 | |
| Record name | 1-[(4-Bromo-3-fluorophenyl)sulfonyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1055995-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Bromo-3-fluorophenyl)sulfonyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101244630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B1404063.png)
![(7-Chloro-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1404064.png)










![3-Amino-bicyclo[3.2.1]octan-8-ol](/img/structure/B1404082.png)
